N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further linked to a benzofuran carboxamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method is operationally simple and can yield the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as p-dodecylbenzenesulfonic acid, can enhance the reaction efficiency and yield. Additionally, green synthesis methods that utilize environmentally friendly solvents and conditions are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .
Properties
CAS No. |
90141-25-6 |
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Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h1-9H,10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
YUSCQPDHMQPESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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